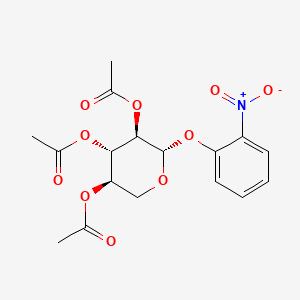

2-ニトロフェニル 2,3,4-トリ-O-アセチル-β-D-キシロピラノシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is a chemical compound with the molecular formula C17H19NO10. It is a derivative of xylopyranoside, featuring a nitrophenyl group and three acetyl groups. This compound is widely used in biomedicine and drug development, particularly for its role in synthesizing diverse compounds.

科学的研究の応用

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is extensively used in scientific research, particularly in the following areas:

Chemistry: It serves as a reagent for the synthesis of various glycosides and other complex molecules.

Biology: It is used in studies involving carbohydrate metabolism and enzyme activity.

Medicine: The compound is utilized in drug development, especially for creating drugs targeting oncological, diabetic, and neurogenic ailments.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.

作用機序

Target of Action

Similar compounds are known to interact with various enzymes, particularly glycosidases and glucosyltransferases .

Mode of Action

It is known to be an indispensable reagent in biomedicine, showcasing its prominence as an enabling component for synthesizing diverse compounds .

Pharmacokinetics

Its molecular weight (39733) and solubility in chloroform and ethyl acetate suggest that it may have good bioavailability.

Result of Action

It is known to be a versatile compound in the realm of drug development, particularly those addressing oncological, diabetic, and neurogenic ailments .

Action Environment

It is recommended to store the compound at -20° c to maintain its stability .

生化学分析

Biochemical Properties

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is known for its role in biochemical reactions, particularly as a substrate for glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound interacts with enzymes such as beta-xylosidase, which catalyzes the hydrolysis of beta-D-xylopyranosides into xylose and other products. The interaction between 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside and beta-xylosidase is crucial for studying the enzyme’s activity and specificity .

Cellular Effects

The effects of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside on various cell types and cellular processes are significant. This compound influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside by beta-xylosidase can lead to changes in the levels of xylose, impacting metabolic pathways and energy production within the cell.

Molecular Mechanism

At the molecular level, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside exerts its effects through specific binding interactions with glycosidase enzymes. The compound binds to the active site of beta-xylosidase, where it undergoes hydrolysis to release xylose and 2-nitrophenol. This enzymatic reaction is essential for understanding the catalytic mechanism of beta-xylosidase and other related enzymes. Additionally, the presence of acetyl groups in the compound enhances its stability and solubility, facilitating its use in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but prolonged exposure to higher temperatures or light can lead to degradation. Over time, the hydrolysis of the compound by glycosidases can result in the accumulation of reaction products, which may influence subsequent biochemical assays. Long-term studies have shown that the compound maintains its activity and specificity under controlled conditions.

Dosage Effects in Animal Models

The effects of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances and liver toxicity. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound is hydrolyzed by beta-xylosidase to produce xylose and 2-nitrophenol, which can enter various metabolic pathways. Xylose is further metabolized through the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate, essential for cellular redox balance and nucleotide synthesis .

Transport and Distribution

Within cells and tissues, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, it accumulates in specific compartments where it interacts with glycosidases and other biomolecules, influencing its biochemical activity .

準備方法

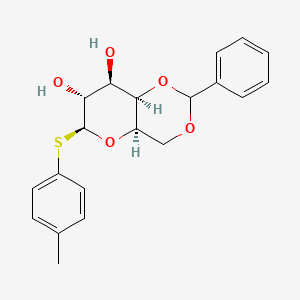

The synthesis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside typically involves the acetylation of 2-nitrophenyl xylopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The process involves the protection of hydroxyl groups in the xylopyranoside moiety by acetylation, resulting in the formation of the tri-O-acetyl derivative .

化学反応の分析

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent xylopyranoside.

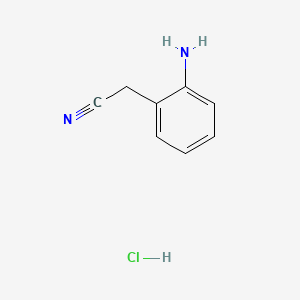

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

類似化合物との比較

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside can be compared with other similar compounds such as:

Methyl p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucouronate: Used in carbohydrate chemistry and glycoside synthesis.

2-Nitrophenyl 2,3,4-tri-O-acetyl-β-D-glucopyranoside: Another derivative used in similar applications but with a different sugar moiety.

The uniqueness of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-xylopyranoside lies in its specific structure, which makes it particularly suitable for certain biochemical applications and synthetic pathways.

特性

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO10/c1-9(19)25-14-8-24-17(16(27-11(3)21)15(14)26-10(2)20)28-13-7-5-4-6-12(13)18(22)23/h4-7,14-17H,8H2,1-3H3/t14-,15+,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBQRDKQQIICFV-TWMKSMIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)

![N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt](/img/structure/B561928.png)